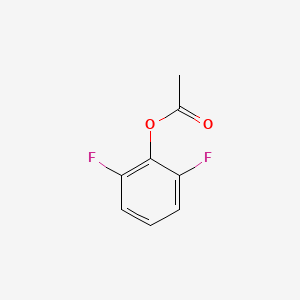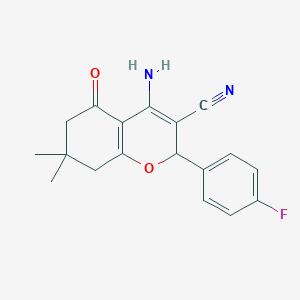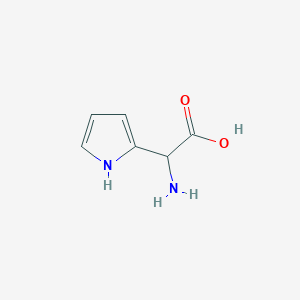
Phenol, 2,6-difluoro-, acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2,6-difluoro-, acetate is an organic compound with the molecular formula C8H6F2O2 and a molecular weight of 172.1288 g/mol This compound is a derivative of phenol, where two fluorine atoms are substituted at the 2 and 6 positions, and an acetate group is attached to the hydroxyl group of the phenol ring
Métodos De Preparación
The synthesis of Phenol, 2,6-difluoro-, acetate can be achieved through several synthetic routes. One common method involves the esterification of 2,6-difluorophenol with acetic anhydride or acetyl chloride under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to proceed efficiently. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Phenol, 2,6-difluoro-, acetate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenol ring can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.
Hydrolysis: The acetate group can be hydrolyzed under basic or acidic conditions to yield 2,6-difluorophenol and acetic acid.
Oxidation and Reduction: The phenol ring can undergo oxidation to form quinones, while reduction reactions can convert it to cyclohexanol derivatives.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Phenol, 2,6-difluoro-, acetate has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs targeting specific enzymes and receptors.
Industry: It is used in the production of polymers, resins, and coatings due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of Phenol, 2,6-difluoro-, acetate involves its interaction with various molecular targets. The acetate group can undergo hydrolysis to release 2,6-difluorophenol, which can then interact with enzymes and receptors in biological systems. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Phenol, 2,6-difluoro-, acetate can be compared with other similar compounds, such as:
Phenol, 2,4-difluoro-, acetate: Similar structure but with fluorine atoms at the 2 and 4 positions.
Phenol, 2,6-dichloro-, acetate: Chlorine atoms instead of fluorine, leading to different reactivity and applications.
Phenol, 2,6-difluoro-, benzoate: Different ester group, affecting its chemical properties and uses.
The uniqueness of this compound lies in the specific positioning of the fluorine atoms and the acetate group, which confer distinct chemical and physical properties compared to its analogs .
Propiedades
Número CAS |
36914-78-0 |
|---|---|
Fórmula molecular |
C8H6F2O2 |
Peso molecular |
172.13 g/mol |
Nombre IUPAC |
(2,6-difluorophenyl) acetate |
InChI |
InChI=1S/C8H6F2O2/c1-5(11)12-8-6(9)3-2-4-7(8)10/h2-4H,1H3 |
Clave InChI |
DQPGSVFUEXLEFB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C=CC=C1F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4Z)-5-oxo-3-phenyl-4-{2-[4-(phenylcarbonyl)phenyl]hydrazinylidene}-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12449735.png)



![2,2-diphenoxy-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12449760.png)
![N-(4-{[(E)-(2,3-dibromo-6-hydroxy-5-methoxyphenyl)methylidene]amino}phenyl)butanamide](/img/structure/B12449767.png)




![tert-Butyl 3-{[2-(4-bromophenyl)ethyl]amino}azetidine-1-carboxylate](/img/structure/B12449800.png)
![1-{[2,5-Dimethoxy-4-(pyridin-1-ium-1-ylmethyl)phenyl]methyl}pyridin-1-ium](/img/structure/B12449811.png)
